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molecular formula C15H15NO5 B8735152 1-(Benzyloxy)-4,5-dimethoxy-2-nitrobenzene CAS No. 30058-43-6

1-(Benzyloxy)-4,5-dimethoxy-2-nitrobenzene

Cat. No. B8735152
M. Wt: 289.28 g/mol
InChI Key: JRWNLLWXRLZWQK-UHFFFAOYSA-N
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Patent
US04201584

Procedure details

When the formation of hydrogen had ceased (in about 30 min) 456 g (2 mole) of 1,2-dimethoxy-4,5-dinitrobenzene were added and the reaction mixture was refluxed for 2 h. To the solution, 4 l of methanol and 300 ml of water were added. Upon cooling in ice a precipitate was formed which was filtered off and dried. Yield: 369 g (64%); melting point: 141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
456 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].[CH3:3][O:4][C:5]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([N+]([O-])=O)=[CH:7][C:6]=1[O:17][CH3:18].[CH3:19][OH:20]>O>[CH2:19]([O:20][C:8]1[CH:7]=[C:6]([O:17][CH3:18])[C:5]([O:4][CH3:3])=[CH:10][C:9]=1[N+:11]([O-:13])=[O:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
456 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling in ice a precipitate
CUSTOM
Type
CUSTOM
Details
was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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